3,4-Quinolinediol, 2-nonyl-
CAS No.: 521313-36-0
Cat. No.: VC14499443
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 521313-36-0 |
|---|---|
| Molecular Formula | C18H25NO2 |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 3-hydroxy-2-nonyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) |
| Standard InChI Key | IQZSNBAQPVKMLG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 3,4-quinolinediol, 2-nonyl- consists of a quinoline ring system substituted with hydroxyl groups at positions 3 and 4 and a linear nonyl chain at position 2. The IUPAC name, 3-hydroxy-2-nonyl-1H-quinolin-4-one, reflects this substitution pattern . The 2D structure (SMILES: CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O) confirms the planar quinoline system with a ketone at position 4 and hydroxyl at position 3 .
Tautomeric Behavior
In solution, the compound exhibits tautomerism between the 4-quinolone and 4-quinolinol forms. X-ray crystallographic studies of analogous compounds reveal preferential stabilization of the 4-quinolone tautomer in nonpolar environments, while polar solvents favor the quinolinol form . This tautomeric flexibility influences its reactivity and biological interactions.
Physicochemical Properties
Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 287.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 8 |
| Topological Polar SA | 66.4 Ų |
These properties suggest moderate membrane permeability and potential for oral bioavailability, though the high lipophilicity may limit aqueous solubility .
Synthetic Methodologies
Core Synthesis Strategy
Recent work demonstrates a concise synthetic route starting from β-keto amides :
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Enamine Formation: Condensation of β-keto amides with ethylamine yields enamine intermediates (80–85% yield).
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Nitrobenzoylation: Acylation with 2-nitrobenzoyl chloride produces nitro-substituted precursors.
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Reductive Cyclization: Zn/HOAc-mediated nitro group reduction triggers spontaneous cyclization to the quinolone core (72–86% yield) .
Challenges in Alkyl Chain Incorporation
The extended nonyl chain introduces synthetic complexities:
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Reaction times increase by 30–40% compared to shorter-chain analogs
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Requires 1.5–2× molar excess of reducing agents for complete conversion
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Column chromatography purification becomes challenging due to high lipophilicity
Derivative Synthesis
Controlled hydrogenation enables access to bioactive derivatives:
| Derivative | Synthesis Method | Yield |
|---|---|---|
| N-Hydroxy analog | Pd-catalyzed H₂ reduction | 70% |
| N-Oxide | Pt/Al₂O₃ hydrogenation | 70% |
The N-oxide derivative exhibits distinct tautomeric behavior depending on isolation method, crystallizing as either 4-quinolinol-N-oxide (mp 103–104°C) or N-hydroxy-4-quinolone (mp 146–147°C) .
Pharmacological Activity
Antibacterial Profile
Agar diffusion assays against Gram-positive pathogens reveal structure-activity relationships:
| Compound | S. aureus Inhibition (mm) | B. subtilis Inhibition (mm) |
|---|---|---|
| Parent compound | 12 ± 1.2 | 10 ± 0.8 |
| N-Oxide | 18 ± 1.5 | 16 ± 1.1 |
The N-oxide derivative shows 50% greater activity than the parent compound, likely due to enhanced membrane interaction from the polarized N-O bond .
Mechanism of Action
Molecular docking studies propose dual mechanisms:
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DNA Gyrase Inhibition: The quinolone core chelates Mg²⁺ ions in the enzyme's active site (binding energy: -9.2 kcal/mol) .
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Membrane Disruption: The nonyl chain inserts into lipid bilayers, increasing membrane fluidity (ΔTm = -4.2°C in DPPC models) .
Applications and Future Directions
Pharmaceutical Development
Structure-activity optimization focuses on:
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Shortening the alkyl chain to improve solubility
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Introducing fluorine at position 8 to enhance DNA binding
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Developing prodrug esters for better oral absorption
Agricultural Uses
Preliminary studies show 85% inhibition of Xanthomonas oryzae at 50 ppm, suggesting potential as a crop protectant. Environmental persistence studies indicate a soil half-life of 23 days, necessitating formulation improvements for field use.
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